

Application of Glycolic Acid in 3D Skin Models: Application Notes and Protocols

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **glycolic acid** in three-dimensional (3D) skin models, offering insights into its mechanisms of action and providing detailed protocols for experimental evaluation. This information is intended to guide researchers in designing and executing studies to assess the efficacy and biological effects of **glycolic acid**-containing formulations for skin rejuvenation and treatment of photodamage.

Introduction

Glycolic acid, the smallest of the alpha-hydroxy acids (AHAs), is a widely utilized agent in dermatology and cosmetics for its exfoliating and skin-rejuvenating properties.[1][2] Its primary mechanism involves the weakening of corneodesmosomes in the stratum corneum, leading to desquamation and an accelerated epidermal turnover.[3][4] In addition to its exfoliative effects, glycolic acid has been shown to stimulate keratinocyte proliferation and increase the synthesis of dermal matrix components such as collagen and hyaluronic acid.[1] 3D skin models, including reconstructed human epidermis and full-thickness skin equivalents, provide a physiologically relevant in vitro platform to investigate the multifaceted effects of glycolic acid.

Mechanisms of Action

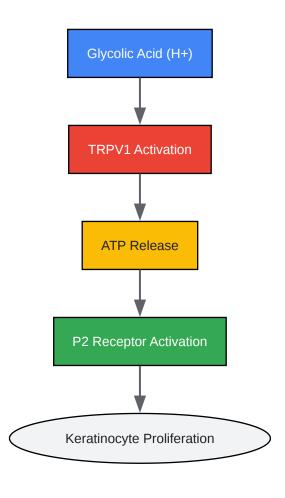
Glycolic acid exerts its effects on the skin through several key mechanisms:



- Exfoliation: It weakens the bonds between corneocytes in the stratum corneum, promoting
 the shedding of dead skin cells. This action is primarily localized to the outermost layers
 (stratum disjunctum), leaving the deeper barrier structures intact at lower concentrations.
- Keratinocyte Proliferation: Glycolic acid stimulates the proliferation of basal keratinocytes.
 This process is pH-dependent and mediated by the activation of the acid-sensitive ion channel TRPV1, leading to a transient release of ATP.
- Dermal Matrix Remodeling: It directly stimulates fibroblasts to increase collagen production.
 Furthermore, cytokines such as IL-1alpha, released by keratinocytes upon glycolic acid treatment, can modulate matrix degradation and collagen synthesis. Studies have also demonstrated an increase in both epidermal and dermal hyaluronic acid content following glycolic acid application.

Key Signaling Pathway

The induction of keratinocyte proliferation by **glycolic acid** involves a specific signaling cascade initiated by its acidic nature.





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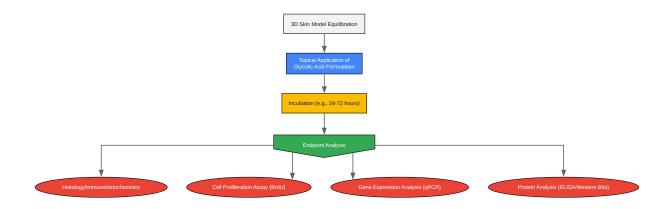
Caption: Signaling pathway of **glycolic acid**-induced keratinocyte proliferation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of **glycolic acid** on 3D skin models.

General Experimental Workflow

This workflow outlines the typical steps for assessing the effects of a topical **glycolic acid** formulation on a 3D skin model.



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Caption: General experimental workflow for **glycolic acid** treatment of 3D skin models.



Protocol for Evaluating Keratinocyte Proliferation (BrdU Incorporation)

This protocol is adapted from studies investigating the proliferative effects of **glycolic acid** on skin equivalent models.

Objective: To quantify the rate of keratinocyte proliferation in a 3D skin model following topical application of **glycolic acid**.

Materials:

- · Reconstructed Human Epidermis (RHE) models
- Assay medium
- Glycolic acid solution (e.g., 1-5% in a suitable vehicle, pH adjusted)
- Vehicle control
- BrdU labeling reagent (10 mM)
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- DNase I solution
- Anti-BrdU antibody (FITC-conjugated)
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope

Procedure:



- Model Preparation: Culture the RHE models according to the manufacturer's instructions until fully differentiated.
- Treatment: Apply a defined volume of the glycolic acid solution or vehicle control topically to the surface of the RHE models.
- Incubation: Incubate the models for 24 hours at 37°C in a 5% CO2 incubator.
- BrdU Labeling: Add BrdU labeling reagent to the culture medium and incubate for an additional 4 hours.
- · Washing: Wash the RHE models twice with PBS.
- Fixation: Fix the models in 4% paraformaldehyde for 30 minutes at room temperature.
- Permeabilization: Permeabilize the tissues with 0.1% Triton X-100 in PBS for 10 minutes.
- DNA Denaturation: Treat the tissues with DNase I solution to expose the incorporated BrdU.
- Antibody Staining: Incubate the models with a FITC-conjugated anti-BrdU antibody for 1 hour in the dark.
- Counterstaining: Stain the nuclei with DAPI for 5 minutes.
- Mounting and Visualization: Mount the tissues on a microscope slide and visualize using a fluorescence microscope.
- Quantification: Count the number of BrdU-positive nuclei in the basal layer and express it as a percentage of the total number of basal cells.

Protocol for Assessing Collagen Synthesis

This protocol is based on methods used to evaluate the effect of **glycolic acid** on dermal matrix metabolism.

Objective: To measure the change in collagen content in a full-thickness skin model after treatment with **glycolic acid**.



Materials:

- Full-thickness 3D skin models
- Assay medium
- Glycolic acid formulations (e.g., 8%, 10%, 15%, 25% at pH 4)
- Vehicle control
- Tissue lysis buffer
- Sirius Red/Picric Acid solution
- 0.1 M NaOH solution
- Spectrophotometer

Procedure:

- Model Preparation: Culture the full-thickness skin models as per the supplier's protocol.
- Treatment: Apply the glycolic acid formulations or vehicle control to the skin models daily for 5 days.
- Tissue Homogenization: After the treatment period, harvest the tissues and homogenize them in lysis buffer.
- Collagen Staining: Add Sirius Red/Picric Acid solution to the tissue homogenate and incubate for 1 hour at room temperature to allow the dye to bind to collagen.
- Washing: Centrifuge the samples to pellet the stained collagen and wash with 0.1 N HCl to remove unbound dye.
- Dye Elution: Resuspend the pellet in 0.1 M NaOH to release the bound dye.
- Quantification: Measure the absorbance of the solution at 540 nm using a spectrophotometer.



 Data Analysis: Calculate the amount of collagen relative to the total protein content and compare the treated groups to the vehicle control.

Data Presentation

Quantitative data from studies on the effects of **glycolic acid** on skin models can be summarized for clear comparison.

Table 1: Effect of Glycolic Acid on Keratinocyte Proliferation in a Skin Equivalent Model

Treatment	BrdU Incorporation (% of basal cells)	Fold Change vs. Control
Control	15.2 ± 2.5	1.0
1% Glycolic Acid (pH 4.0)	28.9 ± 3.1	1.9
2.5% Glycolic Acid (pH 4.0)	35.1 ± 4.2	2.3
5% Glycolic Acid (pH 4.0)	42.6 ± 5.0*	2.8

^{*}Data are representative and compiled from findings suggesting a significant, pH-dependent increase in keratinocyte proliferation. *p < 0.05 compared to control.

Table 2: Impact of **Glycolic Acid** Concentration on Epidermal and Dermal Parameters in Human Skin Explants

Glycolic Acid Concentration (pH 4)	Change in Desquamation	Change in Total Collagen Levels	Change in Stratum Corneum Layers
8%	Increased	Increased	No significant change
10%	Increased	Increased	No significant change
15%	Increased	Increased	No significant change
25%	Significantly Increased	Significantly Increased	Significantly Increased



*This table summarizes findings from a study on human skin explants treated for 5 days. The results demonstrate a concentration-dependent effect of **glycolic acid** on desquamation and collagen synthesis.

Conclusion

3D skin models serve as invaluable tools for elucidating the biological mechanisms of **glycolic acid** and for substantiating the efficacy of cosmetic and dermatological formulations. The provided protocols and application notes offer a framework for conducting robust in vitro studies. The evidence strongly supports the role of **glycolic acid** in promoting epidermal renewal and enhancing dermal matrix components, contributing to its well-established antiaging and skin-rejuvenating effects. Researchers are encouraged to adapt and optimize these protocols to suit their specific research questions and the 3D skin models being utilized.

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